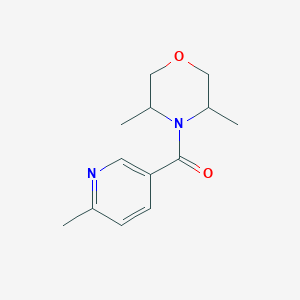![molecular formula C17H22N4O B7593155 3-Azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B7593155.png)
3-Azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-Azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone is not yet fully understood. However, it has been proposed that the compound exerts its effects by inhibiting certain enzymes that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been found to protect neurons from damage caused by oxidative stress, which is a common cause of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone in lab experiments is its high potency and specificity. The compound has been found to exhibit significant activity against cancer cells and neurons, making it a promising candidate for cancer therapy and neuroprotection. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-Azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone. One area of research is the development of more efficient synthesis methods to obtain higher yields and purity of the compound. Another area of research is the investigation of the compound's potential use in combination with other drugs for cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in other fields of scientific research.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its potential use in cancer therapy and neuroprotection, and further research is needed to fully understand its mechanism of action and potential use in other fields of scientific research.
Synthesis Methods
The synthesis of 3-Azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone involves the reaction of 3-azaspiro[5.5]undecane-1,4-dione with imidazo[1,2-a]pyrazine-8-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
3-Azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant activity against cancer cells, making it a promising candidate for cancer therapy. The compound has also been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from damage caused by oxidative stress.
properties
IUPAC Name |
3-azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-16(14-15-19-9-13-20(15)12-8-18-14)21-10-6-17(7-11-21)4-2-1-3-5-17/h8-9,12-13H,1-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZMHYNTWSVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)C3=NC=CN4C3=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)
![(2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B7593090.png)

![(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B7593098.png)

![N-[1-(2,5-difluorophenyl)propyl]-3-ethoxypropanamide](/img/structure/B7593116.png)
![[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7593124.png)
![[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(1H-indazol-7-yl)methanone](/img/structure/B7593129.png)
![N-[1-(3-chlorophenyl)cyclopropyl]oxolane-3-carboxamide](/img/structure/B7593137.png)
![N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide](/img/structure/B7593162.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide](/img/structure/B7593170.png)

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide](/img/structure/B7593190.png)